

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylindan

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Compound of Interest

Compound Name: 4-methyl-2,3-dihydro-1H-indene

Cat. No.: B054041

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Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-methylindan (CAS No. 824-22-6), a molecule of interest in flavor chemistry and as a synthetic building block. Designed for researchers, scientists, and professionals in drug development, this document synthesizes empirical data with procedural expertise. It details the compound's chemical identity, physical characteristics, and spectroscopic profile. Furthermore, it outlines robust, self-validating experimental protocols for the determination of these properties, ensuring data integrity and reproducibility. The guide employs structured data presentation and logical workflow diagrams to facilitate a deeper understanding of the characterization process for this substituted indan derivative.

Introduction and Scientific Context

4-Methylindan, also known as **4-methyl-2,3-dihydro-1H-indene**, is a bicyclic aromatic hydrocarbon. Its structural framework, consisting of a benzene ring fused to a cyclopentane ring with a methyl substituent, makes it a valuable intermediate in organic synthesis. Notably, it has been identified as a shoyu flavoring agent used in soy sauce, highlighting its relevance in the food and fragrance industries.^{[1][2]} A thorough understanding of its physicochemical properties is paramount for its application, whether in synthesizing more complex molecules, formulating consumer products, or conducting toxicological assessments. This guide serves as a foundational resource, explaining not just the "what" but the "why" behind the characterization of this compound.

Chemical Identity and Molecular Structure

Establishing a definitive chemical identity is the cornerstone of any rigorous scientific investigation. This involves corroborating identifiers from multiple authoritative databases and understanding the molecule's fundamental composition and stereochemistry.

- IUPAC Name: **4-methyl-2,3-dihydro-1H-indene**[\[3\]](#)
- Synonyms: 4-Methylindane, Indan, 4-methyl-[\[2\]](#)[\[4\]](#)[\[5\]](#)
- CAS Number: 824-22-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)
- EC Number: 212-524-9[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₁₀H₁₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)
- Molecular Weight: 132.20 g/mol [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)
- InChI Key: LNNSODHYZXCEJP-UHFFFAOYSA-N[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Canonical SMILES: CC1=C2CCCC2=CC=C1[\[4\]](#)

The structure, confirmed by these identifiers, is achiral and possesses a plane of symmetry. The methyl group at the 4-position significantly influences its electronic and steric properties compared to the parent indan molecule.

Core Physicochemical Properties

The physical state and behavior of 4-methylindan under various conditions are critical for its handling, storage, and application. The following table summarizes its key properties, compiled from verified sources.

Property	Value	Source(s)
Physical Form	Clear, Colorless Oil	[1][2]
Boiling Point	203 - 204.15 °C	[1][2][6]
Melting Point	86 - 87 °C	[1][2]
Density	0.935 - 0.958 g/mL	[1][6]
Refractive Index (n _D)	1.5356	[1][2]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, Methanol	[1][2]
XLogP3-AA	3.1	[3]
Storage Conditions	Room Temperature, Sealed in Dry Environment	[1][2][4]

Note on Melting Point: While multiple sources list a melting point of 86-87 °C, they also describe the substance as an oil at room temperature.[1][2] This discrepancy may indicate that the melting point data could pertain to a derivative or an isomeric impurity. Researchers should prioritize empirical determination of the freezing point for the specific batch in use. The high XLogP3-AA value suggests low miscibility with water.[3]

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The combined data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirms the identity and purity of 4-methylindan.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula. Electron Ionization (EI) is a standard method for volatile compounds like 4-methylindan.

m/z	Interpretation	Source(s)
132	[M] ⁺ Molecular Ion	[5] [7]
117	[M-CH ₃] ⁺ Loss of the methyl group	[7]
131	[M-H] ⁺ Loss of a hydrogen atom	[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. While specific spectral data requires access to proprietary databases, the expected ¹H and ¹³C NMR characteristics can be predicted. PubChem confirms the availability of a ¹³C NMR spectrum.[\[7\]](#)

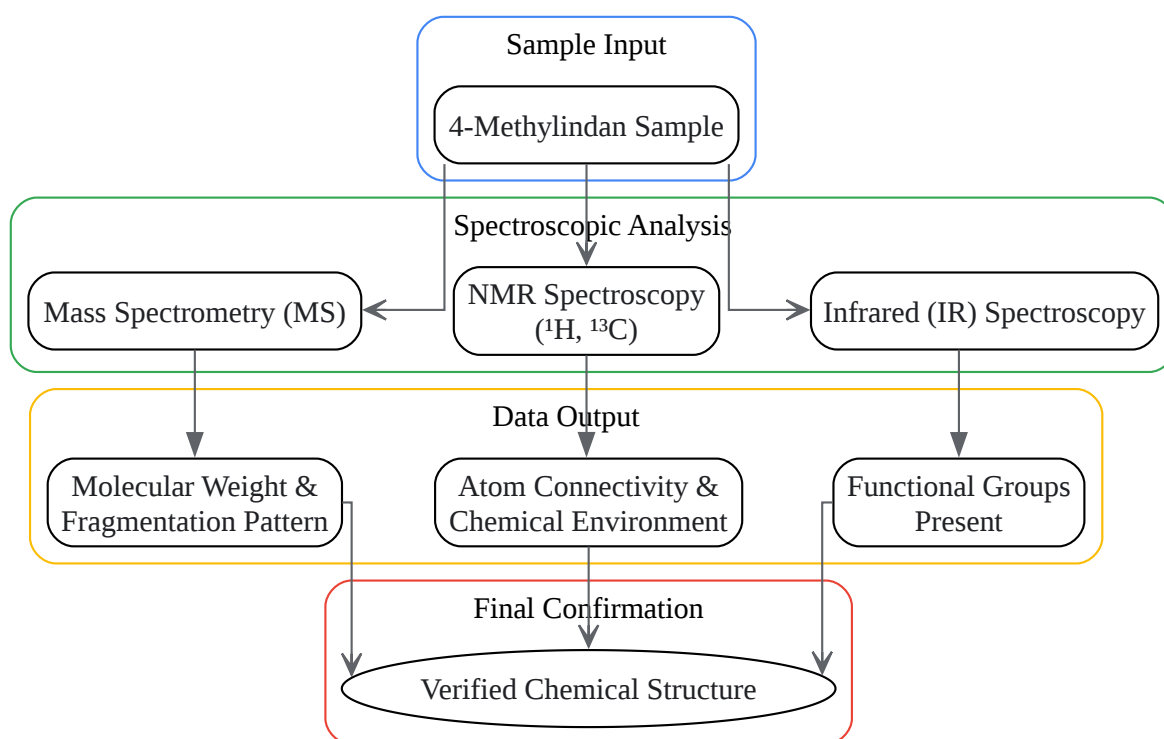
- ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (3H), the benzylic methyl group protons (3H), and the aliphatic protons on the five-membered ring (6H). The aromatic protons will exhibit splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring.
- ¹³C NMR: The spectrum should display 10 unique carbon signals, corresponding to the 10 carbon atoms in the molecule, confirming its asymmetry. The availability of spectral data has been noted on a JEOL-270 instrument.[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. For 4-methylindan, the expected characteristic absorptions are:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3000-3100	C-H Stretch	Aromatic
~2850-2960	C-H Stretch	Aliphatic (CH ₂ and CH ₃)
~1600, ~1480	C=C Stretch	Aromatic Ring
~1450	C-H Bend	Aliphatic (CH ₂ and CH ₃)
~750-850	C-H Bend (Out-of-plane)	Substituted Benzene

The following diagram illustrates the logical workflow for using these techniques in concert for structural verification.



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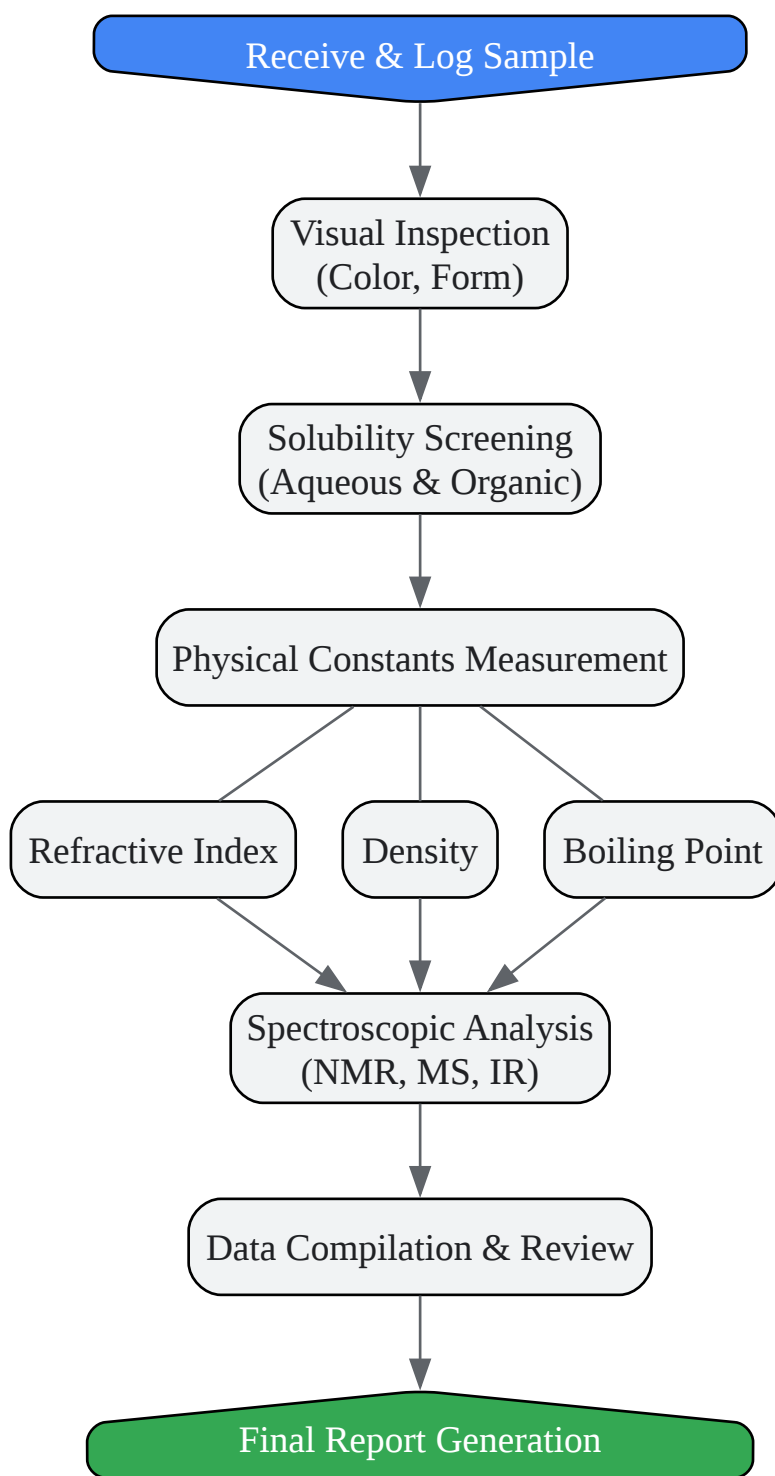
Caption: Workflow for Spectroscopic Structural Elucidation.

Experimental Protocols for Property Determination

To ensure the generation of high-quality, trustworthy data, all experimental determinations must follow validated protocols. The following section provides step-by-step methodologies grounded in standard laboratory practice.

Workflow for Physicochemical Characterization

The overall process of characterizing a chemical sample follows a logical progression from basic observation to detailed instrumental analysis.



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Caption: General Workflow for Physicochemical Characterization.

Protocol for Density Measurement

Causality: Density is a fundamental property that is sensitive to temperature and purity. A pycnometer is used for its high accuracy.

- Preparation: Clean a 10 mL pycnometer with a suitable solvent (e.g., acetone) and dry it thoroughly.
- Calibration: Record the mass of the empty, dry pycnometer (m_1). Fill the pycnometer with deionized water of a known temperature (e.g., 20°C) and record the mass (m_2).
- Measurement: Empty and dry the pycnometer. Fill it with the 4-methylindan sample at the same temperature and record the mass (m_3).
- Calculation:
 - Mass of water = $m_2 - m_1$
 - Volume of pycnometer = (Mass of water) / (Density of water at measurement temperature)
 - Mass of sample = $m_3 - m_1$
 - Density of sample = (Mass of sample) / (Volume of pycnometer)
- Validation: Repeat the measurement three times to ensure precision. The standard deviation should be less than 0.001 g/mL.

Protocol for Refractive Index Measurement

Causality: The refractive index is a unique physical constant for a pure compound, useful for rapid identity and purity checks.

- Instrument Calibration: Turn on the Abbe refractometer and allow the lamp to warm up. Calibrate the instrument using a standard with a known refractive index, such as distilled water ($n_D = 1.3330$ at 20°C).
- Sample Application: Place 2-3 drops of 4-methylindan onto the clean, dry prism surface.
- Measurement: Close the prisms and adjust the coarse and fine controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

- **Reading:** Read the refractive index value from the scale. Record the temperature, as the refractive index is temperature-dependent.
- **Validation:** Clean the prisms immediately after use. Perform the measurement in triplicate.

Protocol for Spectroscopic Analysis (GC-MS)

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating volatile impurities and providing definitive mass spectral data for the primary component.

- **Sample Preparation:** Prepare a dilute solution of 4-methylindan (~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.
- **Instrument Setup:**
 - **GC:** Use a non-polar column (e.g., DB-5ms). Set a suitable temperature program (e.g., initial temp 50°C, ramp at 10°C/min to 250°C).
 - **Injector:** Set to 250°C.
 - **MS:** Set to scan a mass range of m/z 40-400. Use Electron Ionization (EI) at 70 eV.
- **Injection:** Inject 1 μ L of the prepared sample into the GC.
- **Data Acquisition:** Acquire the chromatogram and the mass spectrum for the peak corresponding to 4-methylindan.
- **Analysis:** Integrate the peaks in the chromatogram to assess purity. Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm identity.^[5]

Safety and Handling

While comprehensive toxicological data is not widely available, standard laboratory precautions should be observed. Safety Data Sheets (SDS) for structurally similar compounds or available GHS classifications should be consulted.^[8]

- **Handling:** Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.^{[9][10]}

- Irritation: Some sources indicate hazard statements for skin and eye irritation (H315, H319) and potential respiratory irritation (H335).^[2] Avoid contact with skin, eyes, and inhalation of vapors.
- First Aid: In case of skin contact, wash with plenty of water.^[9] For eye contact, rinse cautiously with water for several minutes.^{[9][10]} If irritation persists, seek medical attention.

Conclusion

This guide has systematically presented the essential physicochemical properties of 4-methylindan, grounding all data in verifiable sources. By integrating quantitative data with detailed, validated experimental protocols, this document provides researchers with a reliable and practical framework for working with this compound. The emphasis on causality and self-validation within the methodologies ensures that scientists can not only utilize this data but also reproduce and expand upon it with confidence, upholding the highest standards of scientific integrity.

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